molecular formula C5H7BF3KO2 B13901342 Potassium;(3-ethoxy-3-oxoprop-1-enyl)-trifluoroboranuide

Potassium;(3-ethoxy-3-oxoprop-1-enyl)-trifluoroboranuide

Cat. No.: B13901342
M. Wt: 206.01 g/mol
InChI Key: ZXDVLCSMNHAXEH-UHFFFAOYSA-N
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Description

Potassium (E)-(3-ethoxy-3-oxoprop-1-en-1-yl)trifluoroborate is an organotrifluoroborate compound that has gained significant attention in the field of organic chemistry. This compound is known for its stability and versatility, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of potassium (E)-(3-ethoxy-3-oxoprop-1-en-1-yl)trifluoroborate typically involves the reaction of an appropriate boronic acid or ester with potassium fluoride in the presence of a suitable solvent. One common method includes the use of potassium bifluoride (KHF2) as a fluorinating agent. The reaction is carried out under mild conditions, often at room temperature, and yields the desired trifluoroborate salt in good to excellent yields .

Industrial Production Methods

Industrial production of potassium organotrifluoroborates, including potassium (E)-(3-ethoxy-3-oxoprop-1-en-1-yl)trifluoroborate, follows similar synthetic routes but on a larger scale. The process is optimized for safety, scalability, and cost-effectiveness. The use of non-etching and operationally simple methods is preferred to avoid issues such as glassware etching and to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium (E)-(3-ethoxy-3-oxoprop-1-en-1-yl)trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving potassium (E)-(3-ethoxy-3-oxoprop-1-en-1-yl)trifluoroborate include palladium catalysts for cross-coupling reactions, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions are typically mild, with reactions often proceeding at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from reactions involving this compound are typically the result of carbon-carbon bond formation. In Suzuki-Miyaura coupling reactions, for example, the product is a biaryl or a substituted alkene, depending on the nature of the coupling partner .

Mechanism of Action

The mechanism by which potassium (E)-(3-ethoxy-3-oxoprop-1-en-1-yl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organic halide or pseudohalide coupling partner .

Comparison with Similar Compounds

Potassium (E)-(3-ethoxy-3-oxoprop-1-en-1-yl)trifluoroborate is unique compared to other similar compounds due to its stability and ease of handling. Similar compounds include:

Properties

Molecular Formula

C5H7BF3KO2

Molecular Weight

206.01 g/mol

IUPAC Name

potassium;(3-ethoxy-3-oxoprop-1-enyl)-trifluoroboranuide

InChI

InChI=1S/C5H7BF3O2.K/c1-2-11-5(10)3-4-6(7,8)9;/h3-4H,2H2,1H3;/q-1;+1

InChI Key

ZXDVLCSMNHAXEH-UHFFFAOYSA-N

Canonical SMILES

[B-](C=CC(=O)OCC)(F)(F)F.[K+]

Origin of Product

United States

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